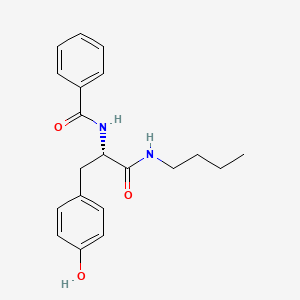

N-Benzoyltyrosine butylamide

Description

The study of N-Benzoyltyrosine butylamide is primarily understood through its identity as a derivative of the amino acid L-tyrosine (B559521). Its structure, featuring a benzoyl group and a butylamide moiety, places it within specific classes of compounds that are of ongoing interest in chemical synthesis and enzymatic research.

This compound is fundamentally an amide. The amide bond is one of the most important functional groups in chemistry and biology, forming the backbone of proteins. frontiersin.orgnih.gov The synthesis of amides is a central theme in organic chemistry, often requiring the activation of a carboxylic acid or its derivative to react with an amine. frontiersin.orgnih.gov

Research into amide-containing compounds is vast, with enzymatic methods for their synthesis gaining significant attention. These biocatalytic approaches are considered "green" alternatives to traditional chemical methods, which may use toxic reagents. nih.gov Enzymes like lipases and proteases have been shown to catalyze the formation of amide bonds, sometimes in non-aqueous solvents to shift the equilibrium towards synthesis rather than hydrolysis. nih.govnih.govresearchgate.net

A notable synthesis of this compound was achieved from N-benzoyl-L-tyrosine ethyl ester and n-butylamine in benzene (B151609), a reaction catalyzed by chymotrypsin (B1334515) modified with polyethylene (B3416737) glycol. nih.govresearchgate.net This specific example highlights the exploration of enzymatic capabilities in organic solvents to create novel amide derivatives.

L-tyrosine is a versatile platform for chemical modification due to its multiple reactive sites: the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group on its side chain. govst.eduwikipedia.org This versatility allows for the creation of a wide array of derivatives with potential applications in various scientific fields. academie-sciences.frontosight.ai

The functional groups of tyrosine can be modified to produce esters, amides, and other derivatives. academie-sciences.frontosight.ai For instance, the amino group can be acylated, as seen in N-Benzoyltyrosine, and the carboxylic acid can be converted into amides or esters. academie-sciences.frmdpi.com These modifications can alter the molecule's physical and chemical properties, such as its solubility and reactivity. ontosight.ai The synthesis of this compound is a clear example of exploiting both the amino and carboxyl termini of the tyrosine scaffold. nih.govresearchgate.net

The derivatization of tyrosine is not limited to its amino and carboxyl groups. The phenolic hydroxyl group is also a target for modification and plays a key role in the biological functions and redox properties of tyrosine and its derivatives. wikipedia.orgnih.gov

The parent molecule, N-Benzoyl-L-tyrosine, has been a subject of study in its own right. As an N-acyl-L-tyrosine, it belongs to a class of compounds that have been investigated for various purposes, including as building blocks in peptide synthesis. frontiersin.orgontosight.ai The benzoyl group provides a stable, aromatic moiety that modifies the properties of the parent amino acid.

Historically, derivatives of amino acids like N-Benzoyl-L-tyrosine have been used as substrates for enzymes in biochemical studies. For example, esters of N-Benzoyl-L-tyrosine have been used to probe the activity of enzymes like chymotrypsin. nih.govresearchgate.net The synthesis of this compound itself was part of a study exploring the catalytic activity of modified enzymes in organic media, a field of research that gained prominence in the latter half of the 20th century. nih.govresearchgate.net

More broadly, the study of N-acyl amino acids has a long history, with their presence in biological systems being known for a considerable time. frontiersin.org These molecules are part of the larger family of fatty acid amides, which are recognized for their diverse biological roles. frontiersin.org

Data Tables

Table 1: Components of this compound Synthesis

| Compound Name | Molecular Formula | Role in Synthesis |

| N-Benzoyl-L-tyrosine ethyl ester | C₁₈H₁₉NO₄ | Reactant |

| n-Butylamine | C₄H₁₁N | Reactant |

| This compound | C₂₀H₂₄N₂O₃ | Product |

Source: nih.govresearchgate.net

Table 2: Properties of Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Feature |

| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | Parent Amino Acid |

| N-Benzoyl-L-tyrosine | C₁₆H₁₅NO₄ | 285.29 | N-acylated derivative of Tyrosine |

| n-Butylamine | C₄H₁₁N | 73.14 | Amine reactant |

Structure

3D Structure

Properties

CAS No. |

95043-84-8 |

|---|---|

Molecular Formula |

C20H24N2O3 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-[(2S)-1-(butylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide |

InChI |

InChI=1S/C20H24N2O3/c1-2-3-13-21-20(25)18(14-15-9-11-17(23)12-10-15)22-19(24)16-7-5-4-6-8-16/h4-12,18,23H,2-3,13-14H2,1H3,(H,21,25)(H,22,24)/t18-/m0/s1 |

InChI Key |

FBQIPWVDKIXRLF-SFHVURJKSA-N |

Isomeric SMILES |

CCCCNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCCNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Benzoyltyrosine Butylamide

Established Synthetic Routes for N-Benzoyltyrosine Butylamide

The synthesis of this compound is primarily achieved through fundamental reactions common in peptide and medicinal chemistry. These methods focus on the efficient creation of the central amide linkage between the N-protected tyrosine core and the butylamine (B146782) moiety.

Ester Aminolysis Approaches

Ester aminolysis represents a direct and effective method for the synthesis of this compound. This approach involves the reaction of a tyrosine ester derivative with butylamine, where the amine displaces the alcohol portion of the ester to form the more stable amide bond.

A notable example of this strategy is the enzyme-catalyzed synthesis in a non-aqueous environment. nih.gov In this method, N-benzoyl-L-tyrosine ethyl ester serves as the starting material, which is reacted with n-butylamine in benzene (B151609). The reaction is catalyzed by chymotrypsin (B1334515) that has been chemically modified with polyethylene (B3416737) glycol, rendering it soluble and active in the organic solvent. nih.gov This biocatalytic approach highlights a specialized form of aminolysis, leveraging enzymatic specificity for efficient amide bond formation. nih.gov

The general mechanism of ester aminolysis proceeds via a nucleophilic acyl substitution pathway. chemistrysteps.com The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com The collapse of this intermediate results in the expulsion of the alkoxy group (e.g., ethoxy) as the leaving group, yielding the final amide product. chemistrysteps.comyoutube.com While effective, the reaction can be slow because alkoxy groups are relatively poor leaving groups compared to halides or anhydrides. chemistrysteps.com

Amide Bond Formation Strategies

Beyond direct aminolysis, broader amide bond formation strategies involve the activation of the carboxylic acid group of N-Benzoyltyrosine to facilitate its reaction with butylamine. These methods are central to peptide synthesis and offer a wide range of conditions and reagents. researchgate.netrsc.org

The most common pathway involves converting the carboxylic acid of N-Benzoyl-L-tyrosine into a more reactive species. researchgate.net This can be accomplished by using a variety of coupling reagents or by converting the acid to an acyl halide or anhydride. For instance, reagents like carbodiimides (e.g., DCC, EDC) or phosphonium (B103445)/uronium salts (e.g., HBTU, HATU) are frequently used to generate a reactive intermediate in situ, which is then readily attacked by the amine.

A specific, analogous strategy is seen in the synthesis of bentiromide, where N-benzoyl-tyrosine is coupled with another amine using ethyl chlorocarbonate for activation in the presence of N-methylmorpholine. theswissbay.ch This "mixed anhydride" method is a classic and potent way to promote amide bond formation and could be directly applied to the synthesis of this compound by substituting butylamine as the nucleophile. The fundamental principle across these methods is the activation of the carboxyl group to overcome the lower reactivity of a free carboxylic acid towards an amine. researchgate.net

Table 1: Summary of Established Synthetic Routes

| Route | Starting Materials | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|---|

| Enzymatic Ester Aminolysis | N-Benzoyl-L-tyrosine ethyl ester, n-Butylamine | Polyethylene glycol-modified chymotrypsin | Enzyme-catalyzed reaction in an organic solvent (benzene) for efficient amide bond formation. | nih.gov |

| Activated Amide Coupling | N-Benzoyl-L-tyrosine, n-Butylamine | Coupling reagents (e.g., carbodiimides, phosphonium salts) or activating agents (e.g., ethyl chlorocarbonate) | The carboxylic acid is converted into a reactive intermediate (e.g., O-acylisourea, mixed anhydride) which then reacts with the amine. | researchgate.nettheswissbay.ch |

Novel Synthetic Pathways and Optimization Studies

Advancements in organic synthesis have paved the way for more sophisticated and efficient methods, including those that control stereochemistry and maximize reaction yields.

Stereoselective Synthesis of this compound Enantiomers

Stereoselective synthesis is crucial when preparing chiral molecules like this compound for specific biological applications. iupac.org The compound possesses a chiral center at the alpha-carbon of the tyrosine residue. The synthesis of specific enantiomers (either the L- or D-form) relies on controlling this stereocenter. ethz.ch

The most direct method for stereoselective synthesis is a "chiral pool" approach. ethz.ch This involves starting with an enantiomerically pure amino acid. ethz.ch For example:

Synthesis of N-Benzoyl-L-tyrosine butylamide: Utilizes naturally abundant and commercially available L-tyrosine (B559521) as the starting material. The stereocenter is preserved throughout the benzoylation and subsequent coupling with butylamine.

Synthesis of N-Benzoyl-D-tyrosine butylamide: Requires the use of the non-natural D-tyrosine as the starting material.

Alternative strategies could involve the stereoselective reduction of a prochiral precursor, though this is less common for amino acid-derived structures. researchgate.net More advanced techniques might employ chiral auxiliaries attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming step, or the use of a chiral catalyst in an enantioselective reaction. ethz.chrsc.org Resolution of a racemic mixture—synthesizing both enantiomers and then separating them, often through enzymatic methods or chromatography with a chiral stationary phase—is another viable, albeit less efficient, approach. ethz.ch

Yield Enhancement and Reaction Efficiency Investigations

Optimizing the synthesis of this compound focuses on improving chemical yield, reducing reaction times, and simplifying purification. Several factors can be investigated to enhance efficiency.

Catalyst and Additive Selection: In aminolysis reactions, the choice of catalyst is critical. For the aminolysis of N-acetylmuramic acid lactones with amino acid esters, a related transformation, the addition of imidazole (B134444) and tetra-n-hexylammonium benzoate (B1203000) (THAB) was shown to significantly increase reaction yields from moderate (42%) to high (76-79%). srce.hr Similar catalytic systems could be explored for the synthesis of this compound to accelerate the reaction and improve the yield. Organocatalysts, such as 6-halo-2-pyridones, have also been shown to be effective bifunctional catalysts for ester aminolysis by activating both the ester and the amine. nih.gov

Solvent Effects: The reaction solvent can have a profound impact on reaction rates and yields. In the synthesis of a muramoyl-dipeptide ester via aminolysis, changing the solvent from dioxane to tetrahydrofuran (B95107) increased the yield from 41% to 60%. srce.hr Similarly, in the catalytic hydrogenation of butyronitrile (B89842) to produce butylamine, the choice of solvent (protic vs. non-polar) dramatically altered the product distribution and selectivity. scielo.br A systematic screening of solvents for the coupling of N-Benzoyltyrosine and butylamine could lead to significant improvements in reaction efficiency.

Reaction Conditions: Optimization of parameters such as temperature, concentration of reactants, and reaction time is a standard procedure for maximizing yield. For many amide coupling reactions, adjusting the temperature can overcome activation barriers without promoting side reactions. unimi.it

Derivatization and Analog Synthesis from this compound Scaffold

The structure of this compound offers several reactive sites that can be chemically modified to produce a library of analogs for structure-activity relationship (SAR) studies. Key sites for derivatization include the phenolic hydroxyl group, the amide bonds, and the aromatic rings.

Phenolic Hydroxyl Group: The hydroxyl group on the tyrosine ring is a prime target for modification. It can undergo O-alkylation to form ethers or esterification to form esters. These reactions would modulate the acidity and hydrogen-bonding capability of the phenolic group.

Amide N-H Groups: The molecule contains two secondary amide (N-H) groups. The N-H proton of the tyrosine amide is acidic and can be deprotonated with a strong base, followed by reaction with an electrophile (e.g., an alkyl halide) to yield an N-alkylated derivative. This modification would remove a hydrogen bond donor site.

Aromatic Rings: Both the benzoyl group and the tyrosine side chain contain phenyl rings. These rings can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation), although the conditions must be chosen carefully to avoid side reactions at other functional groups. Such modifications would alter the electronic and steric properties of the molecule.

Butylamide Chain: The terminal butyl group could be replaced with other alkyl or arylalkyl groups by starting the synthesis with different primary amines. This would allow for systematic exploration of the steric and hydrophobic requirements of the binding pocket for a potential biological target.

Through these derivatization strategies, the this compound scaffold can serve as a versatile starting point for generating a diverse set of chemical analogs.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-Benzoyl-L-tyrosine ethyl ester |

| n-Butylamine |

| Bentiromide |

| N-Benzoyl-L-tyrosine |

| L-Tyrosine |

| D-Tyrosine |

| N-acetylmuramic acid |

| Imidazole |

| Tetra-n-hexylammonium benzoate (THAB) |

| 6-halo-2-pyridone |

| Ethyl chlorocarbonate |

Structural Modification at the Benzoyl Moiety

The benzoyl group of this compound can be chemically altered to influence the compound's electronic properties and steric profile. These modifications are typically introduced by using a substituted benzoyl chloride during the initial synthesis or through post-synthetic modification of the benzoyl ring.

Research on related N-benzoyl amino acid derivatives has demonstrated that the introduction of electron-donating or electron-withdrawing substituents on the phenyl ring of the benzoyl group can significantly impact the chemical properties of the entire molecule. acs.orgnih.gov For instance, the synthesis of N-(substituted benzoyl)-L-tyrosine derivatives can be achieved by reacting L-tyrosine with various substituted benzoyl chlorides in the presence of a base. google.comresearchgate.net This approach allows for the incorporation of a wide array of functional groups, such as nitro, methoxy, or halogen groups, onto the benzoyl moiety.

Table 1: Examples of Substituted Benzoyl Moieties for Potential Synthesis of this compound Derivatives

| Substituent on Benzoyl Ring | Potential Synthetic Precursor |

| 4-Nitro | 4-Nitrobenzoyl chloride |

| 4-Methoxy | 4-Methoxybenzoyl chloride |

| 4-Chloro | 4-Chlorobenzoyl chloride |

| 2,4-Dichloro | 2,4-Dichlorobenzoyl chloride |

These modifications can serve to probe interactions with biological targets or to modulate the compound's stability and reactivity. For example, electron-donating groups on the benzoyl ring have been shown to increase the rate of hydrolysis of the amide bond in related N-acyl amino acid amides. acs.orgnih.gov

Modifications of the Tyrosine Side Chain

The phenolic hydroxyl group of the tyrosine side chain is a key site for structural modification. This functional group can undergo various chemical transformations, including alkylation, acylation, and nitration, to yield a range of derivatives.

One common modification is the O-alkylation of the phenolic hydroxyl group to form ether derivatives. For example, N-(2-benzoylphenyl)-L-tyrosine derivatives with various phenyl alkyl ether moieties have been synthesized to explore structure-activity relationships. acs.org Another significant modification is the introduction of a nitro group onto the aromatic ring of the tyrosine side chain. This can be achieved through electrophilic nitration reactions.

Enzymatic methods also offer a high degree of selectivity for modifying the tyrosine side chain. For instance, tyrosinase can be used to introduce a second hydroxyl group, converting the tyrosine residue to a dihydroxyphenylalanine (DOPA) derivative. researchgate.net Furthermore, "tyrosine-click" reactions with reagents like 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) provide a chemoselective method for bioconjugation at the tyrosine residue. nih.gov

Butylamide Moiety Derivatization

The butylamide moiety of this compound can also be a target for derivatization, although this is less commonly explored compared to the other sites. The secondary amide of the butylamide can be further functionalized, for instance, through N-alkylation or N-acylation, though such modifications can be challenging.

One approach to modifying the amide is through Boc-activation. The secondary amide can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to form an N-Boc derivative. rsc.org This "activated" amide is more susceptible to cleavage and can potentially be a precursor for further transformations.

Alternatively, the synthesis can start with a different amine instead of n-butylamine to generate a library of derivatives with varying alkyl or aryl groups at the C-terminus. For example, a closely related compound, N-benzoyl-L-tyrosyl-di-n-propylamine, has been synthesized by coupling N-benzoyl-L-tyrosine with di-n-propylamine. google.com This highlights the feasibility of incorporating different amine nucleophiles to generate a range of C-terminal amide derivatives.

Synthesis of N-Benzoyltyrosine Derivatives for Comparative Studies

The synthesis of a series of N-benzoyltyrosine derivatives with systematic structural variations is crucial for comparative studies, such as in the investigation of structure-activity relationships. These studies often involve the preparation of libraries of compounds where one part of the molecule is varied while the others are kept constant.

For example, a series of N-(2-benzoylphenyl)-L-tyrosine derivatives has been synthesized to explore their activity as PPARγ agonists, where the modifications were focused on the phenyl alkyl ether moiety of the tyrosine side chain. acs.orgnih.gov Similarly, the synthesis of N-benzoyl-L-tyrosine-L-argininamide has been reported for studies on kyotorphin (B1673678) precursors. nih.gov

These comparative syntheses often employ standard peptide coupling reagents or the use of activated esters to form the amide bonds. The choice of synthetic route depends on the desired modifications and the need to control stereochemistry at the alpha-carbon of the tyrosine.

Reactivity and Stability under Controlled Chemical Conditions

The chemical stability of this compound is a critical factor in its handling, storage, and application in various chemical and biological systems. The primary points of reactivity are the amide linkages, which can be susceptible to hydrolysis, and the aromatic rings, which can undergo photochemical reactions.

Hydrolytic Stability of the Amide Linkage

The two amide bonds in this compound—the one linking the benzoyl group to the tyrosine and the butylamide at the C-terminus—are susceptible to hydrolysis under acidic or basic conditions. The rate of hydrolysis is influenced by pH, temperature, and the electronic nature of the substituents on the benzoyl ring. acs.orgnih.gov

Studies on related N-acyl amino acid amides have shown that the amide bond can be surprisingly labile under mildly acidic conditions, such as in trifluoroacetic acid (TFA)/water mixtures at room temperature. acs.orgnih.gov The rate of hydrolysis of the C-terminal amide is particularly influenced by the electronic properties of the N-terminal acyl group. Electron-donating substituents on the benzoyl ring accelerate the hydrolysis, and this correlation can be predicted using Hammett σ values. acs.orgnih.gov

Table 2: Predicted Relative Hydrolytic Stability of Substituted N-Benzoyl-Alanine-Amides in TFA/H₂O (95:5) at Room Temperature after 24h

| Substituent on Benzoyl Ring | Hammett σ Value | Approximate % Hydrolysis | Predicted Stability |

| 4-Methoxy | -0.27 | >95% | Low |

| 4-Methyl | -0.17 | >95% | Low |

| H | 0 | ~60% | Moderate |

| 4-Chloro | 0.23 | ~30% | Moderate-High |

| 4-Nitro | 0.78 | <5% | High |

Data adapted from studies on related N-acyl amino acid amides. acs.orgnih.gov

This table illustrates that this compound with an unsubstituted benzoyl group would be expected to show moderate stability, while derivatives with electron-donating groups would be less stable, and those with electron-withdrawing groups would be more resistant to hydrolysis.

Photochemical and Thermal Stability Studies

The photochemical stability of this compound is largely determined by the presence of the two aromatic rings, which can absorb UV radiation. Upon absorption of light, the molecule can be excited to a higher electronic state, potentially leading to various photochemical reactions such as photoisomerization, photooxidation, or cleavage of bonds. The specific photochemical behavior would depend on the excitation wavelength and the presence of other reactive species. mdpi.com

Molecular Interactions and Mechanistic Studies of N Benzoyltyrosine Butylamide

Biomolecular Target Identification and Binding Characterization

Based on available data for structurally analogous compounds, the primary biomolecular target for N-Benzoyltyrosine butylamide is not a receptor in the classical sense but rather the enzyme α-chymotrypsin. This serine protease, crucial for the digestion of proteins, is known to hydrolyze amide and ester bonds of aromatic amino acids.

Receptor Binding Kinetics and Affinity Profiling in Cell-Free Systems

Specific receptor binding kinetic and affinity profiling studies for this compound in cell-free systems are not extensively documented. However, studies on other N-benzoyl amino acid derivatives have explored their interactions with various receptors. For instance, N-benzoyl-D-phenylalanine has been shown to interact with the sulfonylurea receptor in pancreatic β-cells, with a dissociation constant (KD) of 11 µM. nih.gov This interaction is stereospecific, with the D-isomer showing significantly higher affinity than the L-isomer. nih.gov

It is plausible that this compound could be screened for activity at a range of receptors, particularly those that recognize aromatic moieties or have binding pockets amenable to accommodating its structure. Without direct experimental evidence, any potential receptor affinities remain speculative.

Receptor Subtype Selectivity Investigations

Given the lack of identified primary receptor targets for this compound, investigations into receptor subtype selectivity have not been a central research focus. Studies on related tyrosine derivatives have shown subtype selectivity for certain receptors. For example, derivatives of l-tyrosine (B559521) have been developed as antagonists for the P2X7 receptor, a ligand-gated ion channel. acs.org These studies highlight the potential for tyrosine-based compounds to achieve receptor subtype selectivity through targeted chemical modifications.

Should a primary receptor target for this compound be identified, subsequent investigations would logically progress to assess its binding affinity across various receptor subtypes to determine its selectivity profile.

Ligand-Induced Receptor Conformational Changes

The concept of ligand-induced receptor conformational changes is a cornerstone of pharmacology. While there is no specific data on this compound inducing conformational changes in a receptor, the binding of ligands to their receptors is known to stabilize specific conformational states, leading to downstream signaling. For G protein-coupled receptors (GPCRs), agonist binding typically induces a conformational change that facilitates the coupling of G proteins.

In the context of its likely interaction with chymotrypsin (B1334515), the binding of this compound to the enzyme's active site induces conformational adjustments in the enzyme to facilitate catalysis. This is a fundamental aspect of enzyme-substrate interactions.

Receptor-Receptor Interactions in the Presence of this compound

The modulation of receptor-receptor interactions by small molecules is an emerging area of research. These interactions can occur within heteromeric receptor complexes, influencing signaling pathways. For instance, the interactions between dopamine, adenosine, and glutamate (B1630785) metabotropic receptors are crucial in neuronal signaling and are targets for therapeutic intervention.

Currently, there is no evidence to suggest that this compound modulates receptor-receptor interactions. Such an effect would presuppose that the compound has a primary receptor target and that this receptor is part of a larger heteromeric complex.

Enzymatic Interaction and Inhibition Mechanisms

The most well-characterized interaction of compounds structurally similar to this compound is with the enzyme α-chymotrypsin. This interaction forms the basis of diagnostic tests and synthetic chemistry applications.

Enzyme Assay Development for Potential Inhibitory Activity

The interaction of this compound with chymotrypsin is primarily as a substrate, not an inhibitor. However, the principles of enzyme assay development are relevant to understanding its mechanism of action. Assays to measure chymotrypsin activity often utilize synthetic substrates that release a chromophore or fluorophore upon cleavage. abcam.com A common substrate is N-Benzoyl-L-tyrosine ethyl ester (BTEE), which is structurally very similar to this compound. ontosight.aisigmaaldrich.comsigmaaldrich.combiocompare.com

The hydrolysis of BTEE by chymotrypsin can be monitored by measuring the change in absorbance at a specific wavelength. ontosight.ai A similar assay could be developed for this compound, where the release of butylamine (B146782) could be quantified using various analytical methods.

The development of an assay to screen for inhibitory activity against chymotrypsin would involve incubating the enzyme with a test compound before adding a substrate like BTEE. A decrease in the rate of substrate hydrolysis would indicate inhibition. Various small molecules have been identified as chymotrypsin inhibitors, and their inhibitory constants (Ki) can be determined using such assays. nih.govias.ac.in

Table 1: Kinetic Parameters for the Hydrolysis of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) by α-Chymotrypsin under Different Conditions tandfonline.com

| Solubilizing Agent | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Methanol | 0.14 | 125 | 8.9 x 10⁵ |

| Triton X-100 | 0.08 | 200 | 2.5 x 10⁶ |

| β-Cyclodextrin | 0.05 | 167 | 3.3 x 10⁶ |

This table illustrates how the kinetic parameters for the hydrolysis of a substrate structurally similar to this compound can be influenced by the reaction environment.

The synthesis of this compound has been documented in the context of peptide synthesis in benzene (B151609), catalyzed by chymotrypsin modified with polyethylene (B3416737) glycol. nih.gov This further underscores the compound's role as a substrate for this enzyme. The reaction involves the formation of an amide bond between N-benzoyl-L-tyrosine ethyl ester and n-butylamine. nih.gov

Kinetic Analysis of Enzyme-N-Benzoyltyrosine Butylamide Interactions

The primary context in which this compound appears in scientific literature is as a product of enzymatic synthesis. Studies have demonstrated that chymotrypsin, an enzyme that typically catalyzes the hydrolysis of peptide bonds, can be chemically modified to efficiently synthesize amide bonds in non-aqueous environments like benzene.

In this synthetic reaction, this compound is produced from the precursor molecules N-benzoyl-L-tyrosine ethyl ester and n-butylamine. The modified chymotrypsin facilitates the formation of the amide bond between the carboxyl group of the N-benzoyl-L-tyrosine moiety and the amino group of n-butylamine. This process highlights the catalytic versatility of modified enzymes in organic solvents. The reaction demonstrates that the enzyme's active site can accommodate these substrates and catalyze the formation of the resulting this compound.

The table below summarizes the key components of this enzymatic synthesis.

| Enzyme | Substrates | Product | Solvent |

| Modified Chymotrypsin | N-benzoyl-L-tyrosine ethyl ester, n-butylamine | This compound | Benzene |

Cellular Uptake and Intracellular Distribution Mechanisms

There is currently no specific research available on the cellular uptake and intracellular distribution mechanisms of this compound. The transport of molecules across cellular membranes is a critical aspect of their biological activity, and understanding these pathways is essential.

Passive Diffusion and Active Transport Mechanisms

Detailed studies to determine whether this compound crosses cell membranes via passive diffusion or active transport have not been reported. The physicochemical properties of a molecule, such as its lipophilicity, size, and charge, typically influence its ability to passively diffuse across the lipid bilayer of cell membranes. The N-benzoyl and butyl groups in this compound would increase its lipophilicity compared to the parent amino acid, tyrosine, which might suggest a potential for passive diffusion.

The broader family of N-acyl amino acids is known to be transported, though the specific mechanisms are still under investigation. nih.gov For some related molecules, both passive and protein-mediated transport have been suggested. Without specific studies on this compound, any discussion of its transport mechanism remains speculative.

Intracellular Compartmentalization Studies in Model Systems

No studies on the intracellular compartmentalization of this compound in any model systems have been found in the available literature. Research into where this compound might accumulate within a cell (e.g., cytoplasm, mitochondria, endoplasmic reticulum) would be necessary to understand its potential cellular targets and biological functions. The localization of N-acyl amino acids can be diverse, and some have been found to associate with specific cellular organelles. csic.es However, this general information cannot be directly applied to this compound without dedicated experimental investigation.

Biological Activities and Efficacy Studies in Preclinical Research Models

In Vitro Pharmacological Characterization

Assessment of Antimicrobial Potency in Bacterial and Fungal Strains

There is currently no available scientific literature detailing the assessment of N-Benzoyltyrosine butylamide's antimicrobial potency against various bacterial and fungal strains.

Smooth Muscle Relaxation Studies in Isolated Tissue Preparations

Information regarding studies on the effects of this compound on smooth muscle relaxation in isolated tissue preparations is not present in the surveyed scientific literature.

Cellular Assays for Specific Biological Pathways (e.g., potassium channels)

Data from cellular assays investigating the interaction of this compound with specific biological pathways, such as potassium channels, are not available in published research.

Modulation of Cellular Signaling Pathways in Cultured Cells

There is no documented research on the modulation of cellular signaling pathways in cultured cells by this compound.

Structural Elucidation and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics

NMR spectroscopy stands as a powerful, non-destructive technique for probing the structure and dynamics of molecules in solution. rsc.org It provides detailed information at the atomic level, making it an essential tool for the comprehensive characterization of N-Benzoyltyrosine butylamide.

Multi-dimensional NMR Techniques for Structure Confirmation

While one-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial structural information, they can become crowded and difficult to interpret for complex molecules. researchgate.net Multi-dimensional NMR techniques, such as 2D NMR, overcome this limitation by spreading the signals across two frequency axes, which enhances resolution and reveals correlations between different nuclei. researchgate.netwikipedia.org

Key 2D NMR experiments for the structural confirmation of this compound include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orglibretexts.org It is instrumental in establishing the connectivity of protons within the tyrosine and butylamide moieties.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.orglibretexts.org It provides a "fingerprint" of the molecule, linking each proton to its corresponding carbon or nitrogen atom. bitesizebio.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-4 bonds) between protons and heteronuclei. It is crucial for connecting different structural fragments, such as linking the benzoyl group to the tyrosine residue and the butylamide group to the tyrosine's carboxyl function.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. elsevierpure.com This information is vital for determining the three-dimensional folding and conformation of the molecule.

By combining the information from these multi-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the covalent structure of this compound.

Conformational Analysis in Solution

This compound possesses several rotatable bonds, leading to a range of possible conformations in solution. NMR spectroscopy is a primary tool for studying this conformational behavior. auremn.org.brscielo.br The presence of the amide bond in the benzoyl group and the peptide-like linkage to the butylamine (B146782) results in the possibility of cis and trans isomers due to restricted rotation. scielo.brrsc.org

Temperature-dependent NMR studies can be employed to investigate the dynamics of these conformational changes. rsc.org By monitoring the chemical shifts and line shapes of NMR signals at different temperatures, it is possible to determine the energy barriers for rotation around specific bonds and to estimate the relative populations of different conformers. auremn.org.brrsc.org For instance, the coalescence of distinct signals for the cis and trans conformers at elevated temperatures allows for the calculation of the activation energy for amide bond rotation. rsc.org

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| COSY | ¹H-¹H spin-spin coupling | Establishing proton connectivity in the tyrosine and butyl chains. |

| HSQC | Direct ¹H-¹³C correlations | Assigning protons to their directly attached carbons. |

| HMBC | Long-range ¹H-¹³C correlations | Confirming the linkage between the benzoyl, tyrosine, and butylamide fragments. |

| NOESY | Through-space ¹H-¹H proximity | Determining the 3D structure and preferred conformation in solution. |

| Temperature-Dependent NMR | Conformational dynamics | Investigating cis/trans isomerism of amide bonds and other rotational barriers. |

Ligand-Target Interaction Mapping via NMR

NMR spectroscopy is a powerful tool for studying the interactions between a small molecule (ligand) like this compound and its potential biological target, such as a protein. plos.org By monitoring changes in the NMR spectrum of the target protein upon addition of the ligand, it is possible to map the binding site at an atomic level. bitesizebio.complos.org

The most common experiment for this purpose is the ¹H-¹⁵N HSQC experiment, which provides a unique signal for each amide group in the protein's backbone. bitesizebio.complos.org When this compound binds to the protein, the chemical environment of the amino acid residues at the binding interface is altered, causing a shift in the position of their corresponding HSQC peaks. These changes, known as chemical shift perturbations, allow for the identification of the specific residues involved in the interaction. nih.gov This provides invaluable information for understanding the mechanism of action and for guiding the design of more potent derivatives.

Mass Spectrometry (MS) for Molecular Structure Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. jeolusa.com It is an essential tool for verifying the molecular weight and elemental composition of this compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically with errors in the parts-per-million (ppm) range. nih.govmdpi.com This high accuracy allows for the unambiguous determination of the elemental composition of a molecule. jeolusa.com For this compound, HRMS can confirm the molecular formula, C₂₀H₂₄N₂O₃, by matching the experimentally measured exact mass to the theoretically calculated mass. This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. nih.gov

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| High-Resolution MS (HRMS) | Exact mass and elemental composition | Confirmation of the molecular formula (C₂₀H₂₄N₂O₃). |

| Tandem MS (MS/MS) | Fragmentation patterns | Structural elucidation by identifying characteristic fragment ions. |

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry, also known as MS/MS, is a powerful technique for structural elucidation. wikipedia.org In an MS/MS experiment, the molecular ion of this compound is first isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed by a second mass spectrometer, producing a fragmentation spectrum.

The fragmentation pattern is highly characteristic of the molecule's structure. nih.govuab.edu For this compound, predictable cleavages would occur at the amide bonds and within the side chains. For example, fragmentation of the butylamide group would lead to characteristic losses. docbrown.infochemicalbook.com Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different structural components of the molecule, providing evidence that complements the data obtained from NMR spectroscopy. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged in the crystal lattice.

To date, the specific crystal structure of this compound has not been reported in publicly accessible databases. The initial and most critical step for X-ray crystallographic analysis is the growth of high-quality single crystals. This is often a process of trial and error, involving the screening of various solvents, solvent mixtures, and crystallization techniques.

For a molecule like this compound, common crystallization methods would include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

Solvent Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution can induce crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

The choice of solvent is critical. Solvents would be selected based on the solubility of this compound and could range from polar (e.g., ethanol, acetone) to nonpolar (e.g., toluene, hexane) or mixtures thereof.

While the crystal structure of this compound is not available, insights into its potential solid-state conformation and interactions can be drawn from structurally similar compounds. For instance, the crystal structures of other N-acylated amino acids have been studied.

In the absence of its own crystal structure, we can look at analogues like N-triphenylacetyl-L-tyrosine. rsc.org In the crystal structures of such compounds, intermolecular hydrogen bonds are a dominant feature, typically involving the amide N-H group, the amide carbonyl oxygen, the carboxylic acid group (if present), and the phenolic hydroxyl group of the tyrosine residue. The butylamide moiety in this compound would also participate in hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor.

A hypothetical table summarizing potential crystallographic data for this compound, by analogy to other N-acylated amino acids, is provided below.

| Parameter | Anticipated Value / Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ or P2₁2₁2₁ (common for chiral molecules) |

| Key Intermolecular Forces | - Hydrogen bonding (N-H···O=C, O-H···O=C) - π-π stacking (benzoyl and tyrosine rings) - Van der Waals interactions |

| Dominant Packing Motif | Likely forms hydrogen-bonded chains or sheets, with hydrophobic regions segregated. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These methods are based on the principle that chemical bonds vibrate at specific, characteristic frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the presence of several key functional groups would give rise to distinct absorption bands. The N-H stretching vibration of the two amide groups is expected to appear in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations of the benzoyl and butylamide groups would result in strong absorption bands, typically around 1630-1680 cm⁻¹ (Amide I band). The N-H bending vibration (Amide II band) is expected around 1520-1550 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group would appear just below 3000 cm⁻¹. The phenolic O-H stretch would be a broad band, typically in the 3200-3600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the ring breathing modes of the phenyl and p-hydroxyphenyl groups, are often strong in the Raman spectrum, appearing in the fingerprint region (600-1600 cm⁻¹). The C=O stretching vibrations are also Raman active. Raman spectroscopy is particularly useful for analyzing samples in aqueous media, should the need arise.

The table below summarizes the expected characteristic vibrational frequencies for this compound, based on data from similar N-benzoylated amino acids. ijtsrd.comnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

| Phenolic O-H | Stretching | 3600-3200 (broad) | Weak |

| Amide N-H | Stretching | 3500-3300 | 3500-3300 |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 (strong) |

| Aliphatic C-H (butyl) | Stretching | 2960-2850 | 2960-2850 (strong) |

| Amide C=O (Amide I) | Stretching | 1680-1630 (strong) | 1680-1630 |

| Aromatic C=C | Stretching | 1600, 1475 | 1600, 1475 (strong) |

| Amide N-H bend (Amide II) | Bending | 1550-1520 | Weak |

| Aliphatic C-H | Bending | 1465-1375 | 1465-1375 |

Chromatographic and Electrophoretic Techniques for Purity and Identity Confirmation (Excluding basic identification)

Beyond basic identification, advanced chromatographic and electrophoretic techniques are employed to rigorously assess the purity of this compound, particularly with respect to enantiomeric and diastereomeric impurities, as well as closely related side-products.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity assessment. For this compound, which is a chiral molecule (assuming it is synthesized from L- or D-tyrosine), chiral HPLC is essential for determining its enantiomeric purity. This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. acs.org The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. nih.gov A variety of CSPs are commercially available, based on polysaccharides, proteins, or synthetic polymers. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation.

For assessing chemical purity, high-resolution reversed-phase HPLC methods are developed and validated. These methods must be capable of separating this compound from any starting materials (e.g., N-benzoyl-L-tyrosine ethyl ester, n-butylamine), by-products, and degradation products. researchgate.net The use of photodiode array (PDA) detectors allows for the simultaneous acquisition of UV-Vis spectra across a range of wavelengths, which can help in identifying and distinguishing between different components based on their spectral properties.

Capillary Electrophoresis (CE): Capillary electrophoresis is another high-resolution separation technique that can be applied for the purity and identity confirmation of this compound. In CE, separation is achieved based on the differential migration of charged species in an electric field within a narrow capillary. For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the pseudo-stationary micellar phase, and separation occurs based on these partitioning differences. Chiral selectors can also be added to the buffer in CE to achieve enantiomeric separations.

The table below outlines potential conditions for advanced chromatographic analysis of this compound.

| Technique | Stationary Phase / Medium | Mobile Phase / Buffer | Detection | Purpose |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak AD) | Hexane/Isopropanol mixture | UV (e.g., 254 nm) | Enantiomeric Purity Determination |

| Reversed-Phase HPLC | C18 or C8 column with high resolving power | Acetonitrile/Water gradient with trifluoroacetic acid (TFA) or formic acid | PDA | Chemical Purity, Separation of Related Impurities |

| MEKC | Fused silica (B1680970) capillary | Borate buffer with sodium dodecyl sulfate (B86663) (SDS) | UV (e.g., 214 nm) | High-Efficiency Purity Analysis |

| Chiral CE | Fused silica capillary | Buffer with a chiral selector (e.g., cyclodextrins) | UV (e.g., 214 nm) | Orthogonal Enantiomeric Purity Analysis |

Computational and Theoretical Studies on N Benzoyltyrosine Butylamide

Molecular Docking and Ligand-Protein Interaction Prediction

No published research is available that specifically details the molecular docking of N-Benzoyltyrosine butylamide with any protein target. Therefore, information regarding its binding pose analysis, scoring functions, or the identification of interaction hot spots is currently nonexistent in scientific literature.

Molecular Dynamics Simulations for Conformational Sampling

There are no publicly accessible studies on the molecular dynamics simulations of this compound. Consequently, assessments of its conformational flexibility, stability, and the effects of solvent on its molecular behavior have not been reported.

Quantum Chemical Calculations for Electronic Structure and Reactivity

A search for quantum chemical calculations on this compound has yielded no results. Information regarding its electronic structure, reactivity, and other quantum mechanical properties remains uninvestigated in the available scientific literature.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. nih.govcrimsonpublishers.com

The HOMO-LUMO energy gap (ΔE) is a key parameter derived from FMO analysis. A smaller ΔE value generally correlates with higher chemical reactivity. nih.gov Computational studies on various organic molecules have determined these values, which can serve as a reference for estimating the reactivity of this compound.

Table 1: Representative Frontier Molecular Orbital Data for Structurally Related Compounds

| Compound/Fragment | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Benzoyl Derivative Example | -6.458 | -1.465 | 4.993 | nih.govsemanticscholar.org |

| Pyridopyrimidine-2,4-dione Derivative | - | - | 3.91 | nih.gov |

| 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione | - | - | - | crimsonpublishers.com |

Note: The data in this table is illustrative and based on compounds with similar functional groups. The exact values for this compound would require specific computational analysis.

The analysis of global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and chemical softness (σ), which can be calculated from HOMO and LUMO energies, would provide further insights into the molecule's reactivity profile. crimsonpublishers.com

Reaction Pathway Predictions

Computational chemistry can be employed to predict the most likely pathways for chemical reactions, such as hydrolysis, by calculating the energy profiles of potential reaction mechanisms. For this compound, a key reaction to consider is the hydrolysis of its two amide bonds.

For this compound, there are two amide bonds that could undergo hydrolysis. The reaction pathway for the hydrolysis of the benzoyl-tyrosine amide bond and the tyrosine-butylamide bond can be computationally modeled. It is plausible that the rate of hydrolysis could be influenced by the nature of the acyl group. For instance, electron-donating groups on the benzoyl ring could potentially accelerate the hydrolysis of the adjacent amide bond. acs.org A computational study would involve calculating the free energy barriers for the attack of a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) on the carbonyl carbon of each amide group. The pathway with the lower activation energy would be the kinetically favored one.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for this compound would require a dataset of structurally related compounds with experimentally determined biological activities. researchgate.net These activities could be, for example, inhibitory concentrations (IC50) against a specific enzyme or receptor. The process involves several key steps:

Data Set Preparation: A series of N-benzoyltyrosine derivatives with varying substituents on the benzoyl ring, the tyrosine moiety, or the butylamide chain would be synthesized, and their biological activities measured.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and external validation with a test set of compounds not used in the model development. nih.govacs.org A statistically robust model should have high r² and q² values (typically > 0.5). nih.govacs.org

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. These methods generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease biological activity. tandfonline.comacs.orgresearchgate.net

Table 2: Representative Statistical Parameters for 3D-QSAR Models of Tyrosine Kinase Inhibitors

| Model Type | r² | q² | Predictive r² | Reference |

| CoMFA | 0.884 | 0.67 | 0.562 | researchgate.net |

| CoMSIA | - | 0.605 | 0.826 | nih.gov |

| CoMFA (PTP1B inhibitors) | 0.902 | 0.708 | 0.706 | acs.org |

| CoMSIA (PTP1B inhibitors) | 0.799 | 0.440 | 0.683 | acs.org |

Note: This table presents examples of statistical validation parameters from QSAR studies on compounds targeting tyrosine kinases and phosphatases, illustrating the quality of models that can be developed. The actual parameters for a model of this compound would depend on the specific biological activity and dataset.

Identification of Key Structural Descriptors for Activity

A successful QSAR model not only predicts the activity of new compounds but also provides insights into the key structural features that are important for the desired biological effect. These features are represented by the molecular descriptors included in the final QSAR equation.

For this compound and its analogs, the identified key descriptors could include:

Hydrophobicity: The lipophilicity of the molecule, often quantified by descriptors like logP, can be crucial for its ability to cross cell membranes and interact with hydrophobic pockets in a target protein.

Electronic Properties: Descriptors related to the electronic nature of substituents on the aromatic rings (e.g., Hammett constants) can influence electrostatic interactions with the target. The distribution of partial charges on the atoms, particularly on the amide and phenol (B47542) groups, would also be a critical descriptor.

Steric Factors: The size and shape of the molecule and its various substituents, described by parameters like molar refractivity or steric hindrance descriptors, can determine the goodness of fit within a binding site. 3D-QSAR contour maps would highlight regions where bulky or smaller substituents are preferred.

A QSAR study on N-benzoyl-N'-phenylthiourea derivatives, for example, identified the lipophilicity parameter (π) as a significant descriptor for their cytotoxic activity. researchgate.net Similarly, for this compound, it is conceivable that the hydrophobicity of the butyl group and the electronic properties of the benzoyl and phenol rings would be critical determinants of its biological activity.

Future Directions and Emerging Research Avenues for N Benzoyltyrosine Butylamide

Exploration of Novel Biological Targets and Mechanisms

A primary future goal is to systematically identify and validate the biological targets of N-Benzoyltyrosine butylamide to understand its mechanism of action. The structural features of the molecule provide rational starting points for investigation. For instance, various N-benzoyl amino acid derivatives have been studied as substrates or inhibitors for enzymes like chymotrypsin (B1334515) and tyrosinases. ontosight.aimedchemexpress.com Furthermore, some derivatives have shown potential antimicrobial properties. mdpi.comnih.gov

A particularly compelling hypothesis is that this compound may interact with cyclooxygenase (COX) enzymes. The benzoyl group is a key structural motif in several non-steroidal anti-inflammatory drugs (NSAIDs) that target COX-1 and COX-2. acs.orgmdpi.com Indomethacin, for example, contains a p-chlorobenzoyl group that is crucial for its binding within the COX active site. acs.org Research has shown that even simple 2-aryl-quinoline-4-carboxylic acid derivatives featuring a benzoyl moiety can be potent and selective COX-2 inhibitors. nih.govbrieflands.com Therefore, a focused future direction would be to screen this compound for inhibitory activity against both COX isoforms.

Beyond targeted approaches, unbiased screening methods are essential for discovering entirely new biological activities. Future research should employ high-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels. Should a bioactive phenotype be identified, chemical proteomics offers a powerful strategy for direct target identification within a complex biological system. mdpi.comresearchgate.netresearchgate.net

Development of Advanced Analytical Tools for Detection and Quantification

To study the pharmacokinetics, metabolism, and target engagement of this compound, robust and sensitive analytical methods are required. While standard techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection can be used, emerging research will focus on more advanced mass spectrometry-based approaches for higher sensitivity and specificity, especially for analysis in complex biological matrices like plasma or tissue extracts. scispace.commdpi.com

A promising strategy for enhancing detection is chemical derivatization. The use of benzoyl chloride (BzCl) as a derivatizing agent is particularly well-suited for this compound and its potential metabolites. chromatographyonline.comnih.gov This technique reacts with amine and phenol (B47542) groups, adding a benzoyl tag that improves reversed-phase chromatographic retention and significantly enhances ionization efficiency for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. chromatographyonline.comddtjournal.com This approach has been successfully used to create widely targeted metabolomics assays for neurochemicals and other polar small molecules. nih.govresearchgate.net Future work should focus on developing a validated LC-MS/MS method using this derivatization strategy to achieve low limits of detection (in the nanomolar range) for this compound.

The table below summarizes potential analytical methods for future development.

| Analytical Technique | Target Application | Key Advantages | Potential Future Research |

| HPLC-UV | Routine quantification of pure substance | Simplicity, accessibility | Method validation for quality control |

| LC-MS/MS | Detection in biological fluids (plasma, urine) | High sensitivity and specificity | Metabolite identification, pharmacokinetic studies |

| BzCl Derivatization LC-MS/MS | Ultra-sensitive quantification in complex matrices (e.g., tissue, cerebrospinal fluid) | Increased retention, enhanced ionization efficiency, improved sensitivity | Development of a validated assay for trace-level quantification and metabolomic profiling |

| GC-MS | Analysis of potential volatile precursors or degradation products (e.g., butylamine) | Excellent for volatile compounds | Not suitable for the intact molecule but useful for synthesis quality control |

Integration of Omics Technologies in Mechanistic Research

To gain a holistic understanding of the biological effects of this compound, future research must integrate various "omics" technologies. These systems-biology approaches can provide an unbiased view of the molecular changes induced by the compound, helping to elucidate its mechanism of action and identify potential off-target effects. creative-proteomics.comhilarispublisher.com

Proteomics : Chemical proteomics can directly identify the protein targets of this compound. mdpi.combrieflands.com Techniques like affinity purification coupled with mass spectrometry can isolate binding partners from cell lysates. researchgate.netnih.gov Furthermore, quantitative proteomics (e.g., using SILAC or iTRAQ) can reveal how the compound alters the expression levels of proteins throughout the cell, providing clues about the downstream pathways it affects. mdpi.combrieflands.com

Metabolomics : By profiling the complete set of small-molecule metabolites, metabolomics can create a functional readout of cellular activity following treatment with the compound. nih.govomicsonline.org This can reveal which metabolic pathways are perturbed, offering insights into the compound's mode of action and potential toxicity. hilarispublisher.comnih.govnih.gov For instance, identifying alterations in lipid or amino acid metabolism could point towards specific enzymatic targets. omicsonline.org

Transcriptomics : Analyzing changes in messenger RNA (mRNA) levels with techniques like RNA-sequencing can show how this compound modulates gene expression. This can help identify the signaling pathways and transcription factors that are activated or repressed by the compound, providing a broader understanding of its cellular impact.

| Omics Technology | Research Question | Expected Outcome |

| Proteomics | What proteins does the compound bind to? | Identification of direct and indirect protein targets. |

| Metabolomics | How does the compound affect cellular metabolism? | Elucidation of perturbed metabolic pathways and functional effects. |

| Transcriptomics | How does the compound alter gene expression? | Identification of regulated genes and signaling pathways. |

Application in Chemical Biology Probes and Tools

A significant future direction is the development of this compound into a chemical probe. icr.ac.uk Chemical probes are small molecules used to study the function of proteins and validate them as drug targets. nih.govannualreviews.org Based on its potential biological activity, this compound could serve as the foundational scaffold for an affinity-based probe . nih.gov

The development process would involve iterative chemical modification to incorporate two key features without compromising its binding affinity for its target:

A Reporter Tag : This is typically a fluorophore for imaging or a biotin (B1667282) tag for affinity purification and enrichment of the target protein.

A Photoactivatable Crosslinking Group : Groups like aryl azides or diazirines are chemically inert until activated by UV light, at which point they form a covalent bond with the target protein. researchgate.netrsc.orgnih.gov This allows for the capture of binding partners, even those with weak or transient interactions. rsc.org

By converting this compound into such a probe, researchers could directly identify its cellular binding partners in a native biological environment, a crucial step in target validation and understanding its polypharmacology. nih.govnih.gov

Sustainable Synthesis and Green Chemistry Approaches

Future research will increasingly focus on developing sustainable and environmentally friendly methods for synthesizing this compound. Traditional amide bond formation often relies on stoichiometric coupling reagents that generate significant chemical waste. ucl.ac.uk Green chemistry seeks to minimize this environmental impact through catalysis, use of benign solvents, and atom-efficient reactions. sioc-journal.cnresearchgate.netnumberanalytics.com

A key breakthrough has already demonstrated that this compound can be synthesized enzymatically. A modified chymotrypsin enzyme was shown to efficiently catalyze the reaction between N-benzoyl-L-tyrosine ethyl ester and n-butylamine in benzene (B151609). nih.gov This biocatalytic approach is a cornerstone of green chemistry. Future research should build on this by exploring:

Alternative Enzymes : Lipases and other amidases could be screened for higher efficiency and broader substrate scope. numberanalytics.comresearchgate.net Recently discovered adenylating enzymes, which use ATP to activate carboxylic acids, offer a versatile platform for generating N-acyl amino acids and could be adapted for this purpose. rsc.org

Greener Reaction Media : Replacing organic solvents like benzene with water or solvent-free systems is a primary goal. researchgate.netscispace.com Enzymatic synthesis in aqueous systems is a highly desirable alternative. researchgate.net

Novel Catalysts : The use of non-toxic, recyclable catalysts like boric acid, which has been shown to effectively catalyze amidation under solvent-free conditions, presents another promising research avenue. researchgate.netscispace.com

| Synthesis Approach | Description | Advantages |

| Biocatalysis (Enzymes) | Use of enzymes like chymotrypsin or lipases to catalyze amide bond formation. nih.govresearchgate.net | High selectivity, mild reaction conditions, reduced waste. |

| Organocatalysis | Employment of small organic molecules, such as boric acid, as catalysts. researchgate.net | Metal-free, often low toxicity, can enable solvent-free reactions. |

| Solvent-Free Reactions | Performing the synthesis by direct heating of reactants, often with a catalyst. scispace.com | Eliminates solvent waste, simplifies purification. |

Q & A

Q. What is the optimal synthetic route for N-Benzoyltyrosine butylamide, and how can purity be validated?

this compound can be synthesized via a coupling reaction between benzoylated tyrosine and butylamine using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous solvents. Post-synthesis, purification via column chromatography (e.g., silica gel with gradient elution) is recommended. Purity validation should employ HPLC (C18 columns, UV detection at 254 nm) and NMR spectroscopy to confirm structural integrity and absence of byproducts .

Q. Which analytical methods are most reliable for characterizing this compound?

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- NMR (¹H and ¹³C) to verify the benzoyl, tyrosine, and butylamide moieties.

- HPLC-PDA for assessing purity and stability under varying conditions (e.g., pH, temperature).

Cross-referencing with databases like NIST or internal standards (e.g., N-benzoyltyrosine in metabolomics ) ensures accuracy.

Q. How should this compound be stored to maintain stability?

Store in airtight, light-protected containers at –20°C to prevent hydrolysis of the butylamide group. Regular stability checks via HPLC are advised, particularly after prolonged storage or exposure to humidity .

Advanced Research Questions

Q. How can this compound serve as an internal standard in metabolomic studies?

In LC-MS-based metabolomics, it can be spiked into biological matrices (e.g., plasma) at known concentrations to normalize data. Validate by comparing retention times and ion suppression effects against a reference compound like N-benzoyltyrosine, as demonstrated in Charcot-Marie-Tooth 1A patient studies . Adjust concentrations based on matrix complexity to avoid signal overlap.

Q. What experimental strategies mitigate discrepancies in enzyme inhibition assays using this compound?

- Control for solubility : Use DMSO stocks (<1% v/v) to prevent solvent interference.

- Validate enzyme activity : Include positive controls (e.g., known inhibitors) and confirm substrate specificity using knockout models.

- Replicate measurements : Address variability by performing triplicate assays and statistical analysis (e.g., ANOVA).

Reference method validation steps from acyl-CoA derivatization studies for consistency .

Q. How does the butylamide group influence the compound’s interaction with lipid bilayers or protein targets?

The butylamide moiety enhances lipophilicity compared to carboxylate or ethyl ester analogs (e.g., N-benzoyltyrosine ethyl ester ), potentially improving membrane permeability. Conduct surface plasmon resonance (SPR) or molecular docking studies to compare binding affinities with tyrosine derivatives lacking the butyl group.

Q. What chromatographic techniques resolve this compound from co-eluting metabolites in complex samples?

- Ultra-HPLC (UHPLC) : Use sub-2µm particles for higher resolution.

- Tandem MS/MS : Employ MRM (multiple reaction monitoring) modes targeting specific fragmentation patterns.

- Derivatization : Adapt GC-MS protocols by converting the compound to a volatile derivative, as seen in acyl-CoA butylamide detection .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting bioactivity results across studies using this compound?

- Re-examine experimental conditions : Buffer pH, temperature, and ionic strength can alter enzyme-compound interactions.

- Verify compound integrity : Degradation during storage or handling may reduce efficacy; re-analyze via HPLC before assays.

- Cross-validate with orthogonal methods : Compare LC-MS data with fluorescence-based assays or SPR.

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- Bootstrap analysis : Assess confidence intervals for robustness, especially in low-n datasets.

- Meta-analysis : Aggregate results from independent replicates to identify outliers or trends.

Methodological Optimization

Q. How can researchers optimize this compound solubility for in vitro assays?

- Co-solvents : Use cyclodextrins or PEG derivatives to enhance aqueous solubility.

- pH adjustment : The compound may exhibit pH-dependent solubility; test buffers in the 6.5–7.5 range.

- Sonication : Brief sonication (10–15 sec) aids dispersion without degrading the compound .

Q. What protocols ensure reproducible derivatization of this compound for GC-MS analysis?

Adapt methods from acyl-CoA butylamide derivatization:

React with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to trimethylsilylate hydroxyl groups.

Use anhydrous conditions and heating (60°C, 30 min) to complete the reaction.

Validate derivative stability using internal standards and blank matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.